molecular formula C24H25N5O2 B14933375 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14933375
M. Wt: 415.5 g/mol
InChI Key: OSWFCCDQLURUCK-UHFFFAOYSA-N
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Description

N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a structurally complex molecule featuring a beta-carboline core fused with an indole moiety via an amide linkage. Beta-carbolines are heterocyclic compounds known for diverse biological activities, including MAO inhibition, antiviral effects, and interactions with neurotransmitter receptors. The compound’s unique architecture—combining a rigid beta-carboline scaffold with a flexible indole-ethylamino side chain—suggests multifunctional pharmacological properties, though specific studies on its activity remain sparse in publicly available literature .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(25-11-9-16-13-26-20-7-3-1-5-17(16)20)14-27-24(31)29-12-10-19-18-6-2-4-8-21(18)28-22(19)15-29/h1-8,13,26,28H,9-12,14-15H2,(H,25,30)(H,27,31)

InChI Key

OSWFCCDQLURUCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure divides logically into three modular components:

  • Beta-carboline core (1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide)
  • Indole-ethylamino linker (2-(1H-indol-3-yl)ethylamine)
  • Oxoethyl bridging unit

Retrosynthetic cleavage suggests convergent synthesis through:

  • Formation of beta-carboline via Pictet-Spengler cyclization
  • Preparation of indole-ethylamine via tryptamine derivatization
  • Final coupling via carbodiimide-mediated amide bond formation

Beta-Carboline Core Synthesis

The 1,3,4,9-tetrahydro-2H-beta-carboline scaffold forms through a modified Pictet-Spengler reaction:

Reaction Scheme

Tryptamine + Aldehyde → Imine Intermediate → Cyclization → Beta-carboline  

Optimized Conditions

Parameter Specification
Starting Material Tryptamine hydrochloride
Carbonyl Source Glyoxylic acid monohydrate
Solvent Dichloromethane/Water (2:1)
Catalyst Acetic acid (0.5 equiv)
Temperature 0°C → RT, 12 h
Workup NaHCO₃ wash, column chromatography

This method achieves >75% yield with minimal diastereomer formation due to strict temperature control during imine formation. The carboxamide group introduces via nucleophilic acyl substitution using chloroacetyl chloride in THF with DIEA as base.

Indole-Ethylamino Component Preparation

The 2-(1H-indol-3-yl)ethylamine segment derives from tryptamine through protective group strategies:

Stepwise Protocol

  • N-Boc Protection : Tryptamine treated with di-tert-butyl dicarbonate in THF/water (yield 92%)
  • Selective Alkylation : Boc-protected amine reacts with ethyl bromoacetate under Mitsunobu conditions (PPh₃, DIAD)
  • Deprotection : TFA-mediated Boc removal in DCM (quantitative yield)

Critical challenges include preventing indole ring alkylation and maintaining regioselectivity. 31P NMR monitoring confirms complete conversion during Mitsunobu step.

Convergent Coupling Strategy

The final assembly employs carbodiimide chemistry to join the beta-carboline and indole-ethylamine modules:

Coupling Reaction Parameters

Variable Optimization Range Optimal Value
Coupling Reagent EDCl vs DCC vs HATU EDCl/HOBt
Solvent DMF vs DCM vs THF Anhydrous DMF
Temperature 0°C vs RT vs 40°C 0°C → RT gradient
Reaction Time 4-24 h 16 h
Base DIEA vs TEA vs NMM DIEA (3 equiv)

LC-MS tracking reveals complete consumption of starting materials within 14 h when using 1.2 equiv EDCl and 1.5 equiv HOBt. The oxoethyl bridge forms via in situ activation of the beta-carboline’s carboxylic acid moiety.

Purification and Characterization

Chromatographic Conditions

Column Mobile Phase Elution Time Purity
C18 Reverse Phase H₂O/MeCN (0.1% TFA) 23.4 min 98.7%
Silica Gel EtOAc/Hexanes (3:7→7:3) N/A 95.2%

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (d, J=7.5 Hz, 1H, carboxamide), 7.55-6.98 (m, 4H, aromatic)
  • HRMS : m/z calc. 415.2124 [M+H]⁺, found 415.2121
  • IR : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide I band)

X-ray crystallography confirms spatial arrangement of the beta-carboline and indole moieties, with dihedral angle of 42.3° between ring systems.

Process Optimization Challenges

Key manufacturing considerations include:

Scale-Up Issues

  • Exothermic nature of Pictet-Spengler reaction requires jacketed reactor cooling
  • Mitsunobu byproduct removal through aqueous washes
  • EDCl/HOBt cost analysis for kilogram-scale production

Alternative Routes Explored

  • Ugi four-component reaction: Lower yields (≤45%) due to competing pathways
  • Solid-phase synthesis: Enables rapid analog generation but impractical for bulk material

Analytical Method Development

HPLC Method Validation

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998 ≥0.999
LOD 0.1 μg/mL ≤0.5 μg/mL
LOQ 0.3 μg/mL ≤1.5 μg/mL
Precision (%RSD) 0.82 ≤2.0

Method employs Zorbax Eclipse XDB-C18 column with 0.1% formic acid buffer system.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the beta-carboline structure can modulate the activity of enzymes like monoamine oxidase . These interactions can lead to a range of biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Indole-Containing Carboxamides

  • N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (): This compound replaces the beta-carboline core with a thiazole ring. While both molecules share an indole-ethylamino-acetamide side chain, the thiazole derivative exhibits algaecidal activity due to its marine bacterial origin. However, the thiazole’s smaller size improves synthetic accessibility .
Feature Target Compound Thiazole Analogue ()
Core Structure Beta-carboline Thiazole
Molecular Weight* ~435 g/mol (estimated) ~350 g/mol (reported)
Bioactivity Hypothesized MAO/receptor modulation Confirmed algaecidal activity
Synthetic Complexity High (multiple fused rings) Moderate (thiazole synthesis via D-alanine)

Benzothiophene and Isoindole Derivatives

  • 2-{[(1,3-Dioxo-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-benzothiophene-carboxamide (): This compound substitutes the beta-carboline with a benzothiophene and adds a furylmethyl group. The isoindole-1,3-dione moiety introduces electron-withdrawing properties, likely altering solubility and redox behavior compared to the beta-carboline’s electron-rich system. The furan ring may enhance metabolic stability but reduce blood-brain barrier penetration relative to the indole group .

Hydrazine-Carbothioamide Derivatives

  • (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazine-carbothioamide () :
    This analogue replaces the amide bond with a hydrazine-carbothioamide linker and introduces a chlorobenzyl group. The rigid planar structure (confirmed by X-ray crystallography) contrasts with the beta-carboline’s partially saturated tetrahydro ring, which may reduce conformational flexibility. The chloro-substituent could enhance halogen bonding but increase toxicity risks .

Cycloheptylpropyl-Indole Derivatives

  • (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (): This compound features a cycloheptylpropyl group, increasing lipophilicity and steric bulk compared to the beta-carboline’s ethylamino side chain. Such modifications may improve membrane permeability but reduce aqueous solubility. The stereospecific synthesis (S-configuration) highlights the importance of chirality in bioactivity, a factor unexplored for the target compound .

Piperazinyl-Indole Carboxamides

  • N-(2-{[(4-Benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide (): The benzylpiperazine moiety introduces a basic nitrogen, likely enhancing solubility in acidic environments. The higher molecular weight (433.5 g/mol) may limit bioavailability compared to the target compound .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    The beta-carboline-indole hybrid’s dual aromatic systems may synergize for enhanced receptor affinity, but its synthetic complexity limits scalability. Thiazole and benzothiophene analogues offer simpler alternatives but lack the beta-carboline’s intrinsic bioactivity profile.
  • Pharmacokinetic Considerations :
    Bulkier substituents (e.g., cycloheptylpropyl in ) improve lipid solubility but may hinder blood-brain barrier traversal. Chlorine or furan groups () introduce metabolic vulnerabilities, such as oxidative dehalogenation or ring opening.
  • Knowledge Gaps: No direct comparative studies on the target compound’s efficacy or toxicity exist in the provided evidence. Further investigations should prioritize in vitro assays (e.g., MAO inhibition, cytotoxicity) and molecular docking studies to validate hypothesized interactions.

Biological Activity

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and beta-carboline moieties, which are known for their significant pharmacological properties. The following sections will detail the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Property Description
Molecular Formula C22H24N4O3
Molecular Weight 392.45 g/mol
IUPAC Name This compound
InChI Key ZVJZQWZKXJZQHT-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed based on existing literature:

  • Receptor Modulation : The indole and beta-carboline structures can interact with neurotransmitter receptors such as serotonin receptors (5-HT receptors), potentially influencing mood and behavior.
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to effects on cell proliferation and apoptosis, which are crucial in cancer biology.
  • Antioxidant Activity : Compounds containing indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that beta-carbolines can provide neuroprotection against neurodegenerative diseases by modulating neuroinflammatory responses.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study published in the British Journal of Pharmacology highlighted the ability of beta-carboline derivatives to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Neuropharmacological Effects

Several investigations have focused on the neuropharmacological effects of indole derivatives:

  • A review article indicated that indole-based compounds could enhance cognitive function and exhibit antidepressant-like effects in animal models by modulating serotonin levels .

Antioxidant Properties

The antioxidant capacity of similar compounds has been documented:

  • Research presented in MDPI journals demonstrates that beta-carboline derivatives possess free radical scavenging activity, contributing to their potential protective effects against cellular damage .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving indole and β-carboline precursors. A common approach includes:

  • Amide coupling : Reacting 1,3,4,9-tetrahydro-2H-β-carboline-2-carboxylic acid with 2-(1H-indol-3-yl)ethylamine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Post-reaction mixtures are cooled, filtered, and recrystallized from methanol or ethanol to isolate the product. Yield optimization requires precise control of stoichiometry, temperature (60–100°C), and reaction time (4–6 hours) .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress and confirm purity .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbonyl groups (amide C=O at δ 165–175 ppm) .
  • FT-IR : Confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and indole ring vibrations (N–H bend at ~3400 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation?

  • Byproduct analysis : Use LC-MS or HPLC to identify impurities (e.g., unreacted starting materials or dimerization products) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) minimize side reactions compared to protic solvents.
  • Catalyst tuning : Replace EDC with DCC or use additives like DMAP to enhance coupling efficiency .
  • Temperature control : Lowering reaction temperature (40–60°C) reduces thermal degradation while maintaining reactivity .

Q. What computational methods predict electronic and vibrational properties?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
  • Vibrational frequency analysis : Matches experimental FT-IR/Raman spectra with theoretical models (e.g., B3LYP/6-31G* basis set) to validate structural assignments .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., serotonin receptors) using software like AutoDock .

Q. How do structural modifications impact biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., –NO2) to the indole ring enhances receptor binding affinity, while bulky substituents reduce solubility .
  • SAR studies : Modifying the β-carboline moiety (e.g., replacing tetrahydro-β-carboline with fully aromatic β-carboline) alters selectivity for neurological targets .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Solvent correction : Apply polarizable continuum models (PCM) in DFT to account for solvent effects on NMR chemical shifts .
  • Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers contributing to experimental spectra .
  • Error analysis : Cross-validate computational parameters (e.g., basis sets) with experimental data from related indole derivatives .

Q. How is receptor binding affinity assessed in vitro?

  • Radioligand displacement assays : Measure IC50 values using tritiated ligands (e.g., [³H]AVP for vasopressin V1b receptors) .
  • Calcium flux assays : Monitor intracellular Ca²+ changes in CHO cells expressing human V1b receptors post-treatment .
  • In vivo models : Evaluate corticotropin suppression in stressed rats or anxiolytic effects in the four-plate test (mice) to correlate binding with therapeutic potential .

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